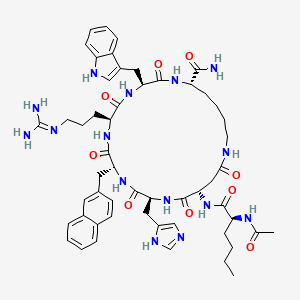

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potent melanocortin 3 and 4 (MC3 and MC4) receptor antagonist (IC50 values are 0.23 and 0.06 nM, respectively). Also shows MC5 partial agonist activity (EC50 = 0.12 nM). Dose-dependently increases food intake following central administration.

Shu 9119 is an agonist of melanocortin receptor 1 (MC1R) and antagonist of MC4R (IC50s = 1.2 and 2.9 nM, respectively, for displacement of melanocortin). It induces cAMP formation in HEK293 cells expressing human MC1R (EC50 = 1.11 nM), but inhibits cAMP formation in cells expressing human MC4R. In rats, SHU9119 (24 nmol, i.c.v. per day for seven days) increases food intake, body weight, fat mass, and lean mass, with concomitant increases in blood glucose, insulin, and leptin levels via disrupted melanocortin signaling. Similarly, mice treated with SHU9119 (5 nmol/day, i.c.v.) exhibit food intake-independent increases in body weight and fat mass consequent to MC4R inhibition and subsequent brown adipose tissue dysfunction.

Aplicaciones Científicas De Investigación

Activación del Receptor Melanocortina

PT-141 es conocido por su capacidad para activar los receptores de melanocortina, que están involucrados en una variedad de funciones fisiológicas. La interacción del péptido con estos receptores, particularmente los receptores de melanocortina 1, 3 y 4, es un área clave de investigación. Estos receptores juegan un papel en la pigmentación de la piel, la homeostasis energética y la función sexual .

Terapia de Disfunción Sexual

Una de las aplicaciones más notables de PT-141 es su posible uso en el tratamiento de disfunciones sexuales como el trastorno de deseo sexual hipoactivo (HSDD) y la disfunción eréctil (DE). A diferencia de otros tratamientos que se centran en el flujo sanguíneo periférico, PT-141 se dirige al sistema nervioso central, influyendo en la excitación sexual y el deseo a través de los receptores de melanocortina en el cerebro .

Propiedades Neuroprotectoras

Las investigaciones han indicado que PT-141 puede tener propiedades neuroprotectoras. Esto lo convierte en un candidato prometedor para el estudio de enfermedades neurodegenerativas. Su potencial para proteger las neuronas podría conducir a nuevos tratamientos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Trastornos de la Pigmentación de la Piel

Debido a su influencia en los receptores de melanocortina, PT-141 podría utilizarse para estudiar los trastornos de la pigmentación de la piel. Podría ayudar a comprender el proceso de melanogénesis y desarrollar tratamientos para afecciones como el vitiligo o la hiperpigmentación .

Síndrome Metabólico y Obesidad

La interacción de PT-141 con los receptores de melanocortina, especialmente el receptor de melanocortina 4, sugiere su posible aplicación en la investigación del síndrome metabólico y la obesidad. Podría ayudar a comprender el control del apetito y el gasto energético .

Modulación de la Respuesta Inflamatoria

PT-141 también podría modular la respuesta inflamatoria, que es crucial en muchas enfermedades. La investigación sobre cómo PT-141 afecta la inflamación podría conducir a nuevas ideas sobre el tratamiento de enfermedades inflamatorias crónicas .

Mecanismo De Acción

Target of Action

The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .

Mode of Action

PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .

Biochemical Pathways

The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .

Pharmacokinetics

It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .

Result of Action

The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .

Action Environment

Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .

Análisis Bioquímico

Biochemical Properties

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is designed to interact with melanocortin receptors, which are found in various tissues throughout the body . It nonselectively activates various types of melanocortin receptors, such as MC1R, which is expressed on melanocytes and is shown to increase melanin expression when binding to PT-141 . It also binds to MC4R and MC3R, which are expressed in the central nervous system, giving it the potential to affect brain pathways related to sexual response .

Cellular Effects

In melanocytes, cells responsible for pigment production in the skin, this compound might influence melanin synthesis . This interaction is posited to be a result of its structural affinity for melanocortin receptors, which are integral to the process of melanogenesis .

Molecular Mechanism

The mechanism of action of this compound is thought to be mediated through its interaction with the melanocortin receptors in various cells and tissues . By activating MC4R, this compound stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .

Dosage Effects in Animal Models

In animal models, this compound has shown to have effects on sexual arousal and behavior

Propiedades

Número CAS |

168482-23-3 |

|---|---|

Fórmula molecular |

C54H71N15O9 |

Peso molecular |

1074.2 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-N-[(3S,6S,13E)-14-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,3-dihydro-1H-indol-3-yl)propanoyl]amino]-3-(4H-imidazol-4-ylmethyl)-2,5,8,15-tetraoxo-1,4,9-triazacyclopentadec-13-en-6-yl]hexanamide |

InChI |

InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)68-45-27-46(71)59-21-10-9-17-41(50(75)69-53(78)44(67-52(45)77)26-36-29-58-30-62-36)65-51(76)43(25-35-28-61-39-16-8-7-14-37(35)39)66-49(74)42(18-11-22-60-54(56)57)64-47(72)38(55)24-32-19-20-33-12-5-6-13-34(33)23-32/h5-8,12-14,16-17,19-20,23,29-30,35-36,38,40,42-45,61H,3-4,9-11,15,18,21-22,24-28,55H2,1-2H3,(H,59,71)(H,63,70)(H,64,72)(H,65,76)(H,66,74)(H,67,77)(H,68,73)(H4,56,57,60)(H,69,75,78)/b41-17+/t35?,36?,38-,40+,42+,43+,44+,45+/m1/s1 |

Clave InChI |

ORTUTLYEGOSCRP-ATNXLWBUSA-N |

SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

SMILES isomérico |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCC/C=C(\C(=O)NC(=O)[C@@H](NC1=O)CC2C=NC=N2)/NC(=O)[C@H](CC3CNC4=CC=CC=C34)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |

SMILES canónico |

CCCCC(C(=O)NC1CC(=O)NCCCC=C(C(=O)NC(=O)C(NC1=O)CC2C=NC=N2)NC(=O)C(CC3CNC4=CC=CC=C34)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ac-Nle(4)-c(Asp(5)-2'-Nal(7)-Lys(10))alpha-MSH(4-10)-NH2 acetyl-norisoleucyl(4)-cyclo(aspartyl(5)-2'-naphthylalanyl(7)-lysyl(10))alpha-MSH(4-10)-amide SHU 9119 SHU-9119 SHU9119 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.